Adenostemmoside A
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Overview
Description
Adenostemmoside A is a natural diterpenoid compound with the molecular formula C28H42O10 and a molecular weight of 538.63 g/mol . It is derived from plants in the Adenostemma genus, which are known for their medicinal properties. This compound has garnered attention for its potential therapeutic applications, particularly in the fields of anti-inflammatory and anti-tumor research .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Adenostemmoside A involves several steps, including the extraction of the compound from natural sources and subsequent purification. The specific synthetic routes and reaction conditions are not widely documented, but typically involve organic solvent extraction, chromatography, and crystallization techniques .
Industrial Production Methods: Industrial production of this compound would likely follow similar extraction and purification processes, scaled up to meet demand. This would involve the use of large-scale chromatography and crystallization equipment to ensure the purity and yield of the compound .
Chemical Reactions Analysis
Types of Reactions: Adenostemmoside A can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Halogens, nucleophiles
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
Mechanism of Action
The mechanism of action of Adenostemmoside A involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by modulating inflammatory pathways and inhibiting the proliferation of tumor cells. The exact molecular targets and pathways are still under investigation, but it is thought to involve the inhibition of key enzymes and signaling molecules involved in inflammation and cell growth .
Comparison with Similar Compounds
Adenostemmoside A can be compared with other diterpenoid compounds, such as:
Kaurenoic acid: Another diterpenoid with anti-inflammatory and anti-tumor properties.
Steviol: A diterpenoid glycoside known for its sweetening properties and potential health benefits.
Forskolin: A diterpenoid used in research for its ability to activate adenylate cyclase and increase cyclic AMP levels
Uniqueness: this compound stands out due to its specific molecular structure and the unique combination of biological activities it exhibits. Its potential as a therapeutic agent in both anti-inflammatory and anti-tumor applications makes it a compound of significant interest in scientific research .
Properties
Molecular Formula |
C28H42O10 |
---|---|
Molecular Weight |
538.6 g/mol |
IUPAC Name |
[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1R,4S,5R,9R,10S,11S,13S,15R)-15-acetyloxy-11-hydroxy-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylate |
InChI |
InChI=1S/C28H42O10/c1-13-15-10-16(31)22-26(3)7-5-8-27(4,18(26)6-9-28(22,11-15)23(13)36-14(2)30)25(35)38-24-21(34)20(33)19(32)17(12-29)37-24/h15-24,29,31-34H,1,5-12H2,2-4H3/t15-,16+,17-,18+,19-,20+,21-,22+,23-,24+,26-,27-,28-/m1/s1 |
InChI Key |
OQYSULZKSHJPKZ-XHDYRJEISA-N |
Isomeric SMILES |
CC(=O)O[C@@H]1C(=C)[C@@H]2C[C@@H]([C@@H]3[C@]1(C2)CC[C@H]4[C@]3(CCC[C@@]4(C)C(=O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)C)O |
Canonical SMILES |
CC(=O)OC1C(=C)C2CC(C3C1(C2)CCC4C3(CCCC4(C)C(=O)OC5C(C(C(C(O5)CO)O)O)O)C)O |
Origin of Product |
United States |
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